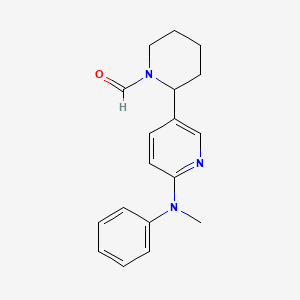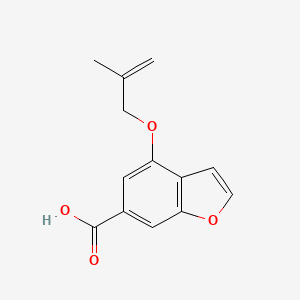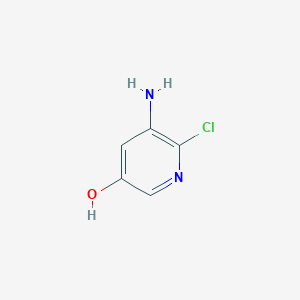
2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(メチル(フェニル)アミノ)ピリジン-3-イル)ピペリジン-1-カルバルデヒドは、ピペリジン環がピリジン環に結合し、メチル(フェニル)アミノ基とカルバルデヒド基を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(6-(メチル(フェニル)アミノ)ピリジン-3-イル)ピペリジン-1-カルバルデヒドの合成は、通常、複数段階の有機反応を伴います。 一般的なアプローチの1つは、2-アミノピリジンとアリールグリオキサールを縮合させ、その後、ピペリジン基とカルバルデヒド基を導入するためにさらに官能基化することです 。 反応条件は、多くの場合、テトラヒドロフランなどの溶媒と触媒の使用が必要になります。これは、目的の生成物の形成を促進するためです .
工業生産方法
文献では、この化合物の工業生産方法はあまり詳しく説明されていません。 大規模な合成では、収率の向上、コストの削減、プロセスの安全性に重点を置いて、ラボ規模のメソッドを最適化する必要があります。
化学反応の分析
反応の種類
2-(6-(メチル(フェニル)アミノ)ピリジン-3-イル)ピペリジン-1-カルバルデヒドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: アルデヒド基はカルボン酸に酸化することができます。
還元: アルデヒド基は第一級アルコールに還元することができます。
置換: アミノ基は求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用して、アミノ基を置換することができます。
主な生成物
酸化: 2-(6-(メチル(フェニル)アミノ)ピリジン-3-イル)ピペリジン-1-カルボン酸。
還元: 2-(6-(メチル(フェニル)アミノ)ピリジン-3-イル)ピペリジン-1-メタノール。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
2-(6-(メチル(フェニル)アミノ)ピリジン-3-イル)ピペリジン-1-カルバルデヒドは、科学研究においていくつかの応用があります。
科学的研究の応用
2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
作用機序
2-(6-(メチル(フェニル)アミノ)ピリジン-3-イル)ピペリジン-1-カルバルデヒドの作用機序は完全には解明されていません。 酵素や受容体などの特定の分子標的に作用して、生物効果を発揮すると考えられています。 この化合物は、特定の経路を阻害または活性化する可能性があり、観察された生物活性につながります .
類似化合物の比較
類似化合物
イミダゾ[1,2-a]ピリジン誘導体: これらの化合物は、類似のピリジン環構造を共有しており、生物活性について研究されています.
キノリル-ピラゾール: これらの化合物も窒素含有ヘテロ環を特徴とし、さまざまな薬理学的特性を示しています.
インドール誘導体: 抗癌作用や抗炎症作用など、幅広い生物活性で知られています.
ユニークさ
2-(6-(メチル(フェニル)アミノ)ピリジン-3-イル)ピペリジン-1-カルバルデヒドは、他の類似化合物とは異なる生物活性と化学反応性を付与する可能性のある官能基の特定の組み合わせのためにユニークです。
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Quinolinyl-pyrazoles: These compounds also feature a nitrogen-containing heterocycle and have shown various pharmacological properties.
Indole derivatives: Known for their wide range of biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C18H21N3O |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
2-[6-(N-methylanilino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C18H21N3O/c1-20(16-7-3-2-4-8-16)18-11-10-15(13-19-18)17-9-5-6-12-21(17)14-22/h2-4,7-8,10-11,13-14,17H,5-6,9,12H2,1H3 |
InChIキー |
MDRRNFAIMCPPAO-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C2=NC=C(C=C2)C3CCCCN3C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812783.png)

![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)

![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)









